trans-3-Decene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19150-21-1 | |

| Record name | trans-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Introduction: Situating trans-3-Decene in Modern Chemistry

An In-depth Technical Guide to the Fundamental Properties of trans-3-Decene

This compound, systematically named (E)-dec-3-ene, is a linear internal alkene that serves as a fundamental building block in organic synthesis. While not as commonly cited in end-product pharmaceutical literature as more complex heterocycles, its utility lies in its defined stereochemistry and the rich, predictable reactivity of its carbon-carbon double bond. For researchers in materials science and drug discovery, molecules like this compound represent versatile platforms for constructing complex carbon skeletons. Understanding its core properties is paramount to exploiting its synthetic potential, whether for the creation of novel polymers, fine chemicals, or as a starting fragment in a multi-step synthesis of a biologically active molecule.[1]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties to its spectroscopic signature, synthesis, and reactivity. The narrative is designed to offer not just data, but the scientific causality behind these properties, providing a robust knowledge base for laboratory application.

Molecular Overview and Chemical Identifiers

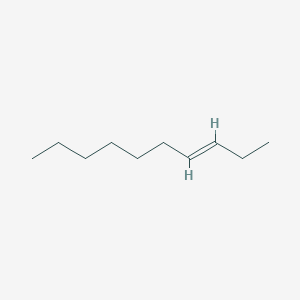

The structure of this compound is defined by a ten-carbon chain with a double bond located between the third and fourth carbon atoms. The "trans" or "(E)" designation signifies that the alkyl groups attached to the double bond (an ethyl group and a hexyl group) are on opposite sides of the bond axis. This geometry is a key determinant of its physical properties and steric interactions in chemical reactions.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Key identifiers and computed molecular descriptors are summarized below for unambiguous reference in databases and regulatory documents.

| Identifier / Descriptor | Value | Source |

| IUPAC Name | (E)-dec-3-ene | PubChem[2] |

| CAS Number | 19150-21-1 | LookChem, PubChem[2][3] |

| Molecular Formula | C₁₀H₂₀ | LookChem[3] |

| Molecular Weight | 140.27 g/mol | PubChem[2] |

| Canonical SMILES | CCCCCCC=CCC | LookChem[3] |

| InChI Key | GVRWIAHBVAYKIZ-FNORWQNLSA-N | PubChem[2] |

| XLogP3 (Lipophilicity) | 4.7 | PubChem[2] |

| Rotatable Bond Count | 6 | LookChem[3] |

| Hydrogen Bond Donor/Acceptor | 0 / 0 | LookChem[3] |

Physicochemical and Thermodynamic Properties

The physical state and behavior of this compound are dictated by its nonpolar nature and molecular weight. As a simple hydrocarbon, it is a colorless liquid with weak van der Waals intermolecular forces, resulting in a relatively low boiling point and immiscibility with water.[1] The trans configuration allows for more efficient packing in the solid state compared to its cis-isomer, which generally leads to a higher melting point, although both are well below ambient temperature.

| Property | Value | Conditions | Source |

| Boiling Point | 169 °C | at 760 mmHg | LookChem[3] |

| Melting Point | -56.93 °C (estimate) | LookChem[3] | |

| Density | 0.749 g/cm³ | LookChem[3] | |

| Flash Point | 45.5 °C | LookChem[3] | |

| Vapor Pressure | 2.08 mmHg | at 25 °C | LookChem[3] |

| Refractive Index | ~1.4195 | LookChem[3] | |

| Enthalpy of Vaporization (ΔvapH°) | 37.81 kJ/mol | Cheméo[4] | |

| Enthalpy of Fusion (ΔfusH°) | 21.86 kJ/mol | Cheméo[4] |

Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. Each method provides unique information that, when combined, creates a definitive structural fingerprint.

Diagram 2: Logic of Spectroscopic Confirmation

Caption: Workflow for confirming the structure of this compound.

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of a trans-disubstituted alkene is a sharp and intense absorption band arising from the out-of-plane C-H bending vibration (wag).

-

~965 cm⁻¹: This strong absorption is highly characteristic of the trans C-H wag and is often the most reliable indicator of this geometry.[5][6]

-

~1670 cm⁻¹: A weak C=C stretching absorption is expected. Its intensity is low due to the symmetrical nature of the substitution, which results in a small change in the dipole moment during vibration.[5]

-

3000-3100 cm⁻¹: A weak band corresponding to the sp² C-H stretching of the alkenyl hydrogens should be visible just to the left of the stronger sp³ C-H stretching bands (<3000 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms.

-

¹H NMR: The two alkenyl hydrogens on C3 and C4 are the most informative. They are expected to resonate in the deshielded region around δ 5.4 ppm .[8] The crucial piece of information is the coupling constant (J) between these two protons. For a trans relationship, a large coupling constant of approximately 11-18 Hz is expected, which clearly distinguishes it from the smaller coupling (~6-14 Hz) of a cis-isomer.[8] The remaining alkyl protons would appear in the upfield region (δ 0.8-2.1 ppm).

-

¹³C NMR: The sp² carbons of the double bond are expected to appear in the range of δ 120-140 ppm .[9] The eight sp³ carbons of the alkyl chains will resonate at higher field (δ 10-40 ppm).

Synthesis Methodologies: The Wittig Reaction

The construction of a specific alkene isomer like this compound is a common challenge in organic synthesis. The Wittig reaction is a powerful and widely used method for this purpose, as it forms the double bond at a precise location by coupling an aldehyde or ketone with a phosphorus ylide.[10] To achieve the desired trans-stereochemistry, a stabilized ylide is typically employed.[1][11]

The logical retrosynthesis for this compound via a Wittig reaction involves cleaving the double bond to identify the two precursor fragments: heptanal and a propyl-substituted phosphorus ylide.

Diagram 3: Wittig Synthesis Workflow for this compound

Caption: Conceptual workflow for the synthesis of this compound.

Explanatory Protocol: Synthesis via Stabilized Wittig Reagent

-

Ylide Formation:

-

Step 1a (Salt Preparation): Triphenylphosphine is reacted with 1-bromopropane via an Sₙ2 reaction to form propyltriphenylphosphonium bromide. This salt is typically a stable, crystalline solid. The causality here is the high nucleophilicity of phosphorus attacking the electrophilic carbon of the alkyl halide.

-

Step 1b (Ylide Generation): The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) and deprotonated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The base abstracts the acidic proton alpha to the positively charged phosphorus atom, generating the phosphorus ylide. The use of a stabilized ylide (where the R group can delocalize the negative charge) favors the formation of the more thermodynamically stable trans-alkene.[1]

-

-

Wittig Reaction:

-

Step 2a (Nucleophilic Attack): Heptanal is added to the solution containing the ylide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.

-

Step 2b (Intermediate Formation & Collapse): This attack leads to the formation of a cyclic intermediate known as an oxaphosphetane. This intermediate then collapses in a concerted or stepwise manner. The driving force for this collapse is the formation of the extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide.[12]

-

Step 2c (Product Formation): The collapse yields the desired alkene, this compound, and triphenylphosphine oxide.

-

-

Workup and Purification:

-

The reaction mixture is quenched, and the organic product is separated from the highly polar triphenylphosphine oxide byproduct, typically through extraction and column chromatography.

-

Chemical Reactivity and Synthetic Potential

The synthetic value of this compound stems from the reactivity of its electron-rich C=C double bond. It is a substrate for a wide range of addition and cleavage reactions, allowing for its conversion into numerous other functional groups.[13][14]

Diagram 4: Key Reactivity Pathways of this compound

Caption: Common synthetic transformations of this compound.

-

Electrophilic Addition: As the most common reaction type for alkenes, this involves the breaking of the pi bond to form two new sigma bonds.[13]

-

Halogenation: Reaction with Br₂ or Cl₂ yields a 3,4-dihalodecane.

-

Halohydrin Formation: In the presence of water, reaction with a halogen (e.g., Br₂) forms a halohydrin.

-

Hydration: Acid-catalyzed addition of water produces an alcohol (decan-4-ol and decan-3-ol), following Markovnikov's rule.

-

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), stereospecifically forms trans-3,4-epoxydecane. This epoxide is a valuable intermediate itself, as it can be opened by various nucleophiles, a key strategy in pharmaceutical synthesis for installing functional groups with defined stereochemistry.[15]

-

Dihydroxylation: Oxidation with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) adds two hydroxyl groups across the double bond to form decane-3,4-diol.

-

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond entirely, yielding two smaller carbonyl compounds: heptanal and propanal.[16] This is a powerful tool for deconstructing a carbon skeleton or confirming the position of a double bond.

-

Alkene Metathesis: In the presence of specific catalysts (e.g., Grubbs' catalyst), this compound can undergo cross-metathesis with other alkenes, enabling the formation of new, valuable olefins that might be difficult to synthesize otherwise.[17]

Safety, Handling, and Toxicology

As a non-functionalized hydrocarbon, this compound presents hazards primarily related to its physical properties. A specific, detailed toxicological profile is not widely available; therefore, precautions should be based on data from structurally similar long-chain alkenes and general laboratory safety principles.

-

Flammability: With a flash point of 45.5 °C, this compound is a flammable liquid.[3] It must be handled away from ignition sources, and appropriate fire suppression equipment should be readily available.

-

Aspiration Hazard: Like other low-viscosity hydrocarbons, there is a significant risk of aspiration toxicity. If swallowed, the liquid can enter the lungs and cause severe chemical pneumonitis.[18][19] Vomiting should not be induced. Medical attention should be sought immediately.

-

Toxicity: Long-chain alkenes (generally >C9) exhibit low acute oral, dermal, and inhalation toxicity.[18][20] They are not typically considered skin sensitizers or genotoxic.[18] However, prolonged or repeated skin contact may cause mild irritation due to defatting effects.

-

Handling: Standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Applications and Role in Chemical Synthesis

While direct patent literature citing this compound as a key intermediate in a marketed drug is scarce, its value lies in its role as a versatile chemical scaffold. Its predictable reactivity makes it an excellent starting point for the synthesis of more complex molecules with applications across several industries.

-

Polymer Science: As an olefin, it can be used as a comonomer in the production of specialized polymers, where its incorporation can modify properties like flexibility and melting point.[1]

-

Fine Chemicals and Lubricants: The carbon chain and double bond can be functionalized to produce surfactants, plasticizers, or synthetic lubricants. For example, ethenolysis of related natural oils is used to produce 1-decene, a valuable commodity chemical.[21]

-

Precursor for Pharmaceutical Scaffolds: For drug development professionals, the true value of this compound is as a model substrate and starting material. The reactions it undergoes—epoxidation, dihydroxylation, and cleavage—are fundamental transformations for building stereochemically complex and highly functionalized molecules that are the core of modern medicinal chemistry. It provides a simple, well-defined C10 fragment that can be elaborated into a target structure.

References

- Current time information in Deschutes County, US. (n.d.). Google Search.

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved February 1, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 1, 2026, from [Link]

- Kawai, S., et al. (2024). Synthesis of Tridecacene by Multistep Single-Molecule Manipulation.

-

trans-Alkene synthesis by olefination or metathesis. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved February 1, 2026, from [Link]

-

Corsepius, N. (2021, April 21). Ch 23 Alkene Metathesis [Video]. YouTube. [Link]

-

This compound. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

-

8: Alkenes - Reactions and Synthesis. (2024, May 9). Chemistry LibreTexts. [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

- Gill, C. O., & Ratledge, C. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. Journal of General Microbiology, 72(1), 165-172.

- Synthesis of terminal alkenes from internal alkenes via olefin metathesis. (n.d.). Google Patents.

-

Alkenes – Reactions and Synthesis. (n.d.). Fiveable. Retrieved February 1, 2026, from [Link]

-

12.9: Infrared Spectra of Some Common Functional Groups. (2024, July 30). Chemistry LibreTexts. [Link]

-

9.7: An Introduction to Organic Synthesis. (2025, September 17). Chemistry LibreTexts. [Link]

-

Alkanes, C8–18-branched and linear - Assessment statement. (2023, March 22). Australian Industrial Chemicals Introduction Scheme. [Link]

- United States Patent (19). (n.d.). Google Patents.

- Nikolova, D., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Makhmetova, A., et al. (2020). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. MDPI.

- Mol, J. C. (2004). Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives.

- Isomerization of 3-carene to 4-carene and further conversion of 4-carene. (n.d.). Google Patents.

-

Lallanilla, M. (2026, January 29). A Rule of Chemistry Stood for 100 Years. Now, Scientists Have Broken It—Twice. Popular Mechanics. [Link]

-

1 H and 13 C-NMR data of compounds 1-3 (in CDCl 3 , δ in ppm, J in Hz). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

- Ogoshi, S., et al. (2010). Direct synthesis of conjugated tetraenes from 1,3-enynes with 1,3-dienes. RSC Publishing.

-

IR spectrum: Alkenes. (n.d.). quimicaorganica.org. Retrieved February 1, 2026, from [Link]

-

Wipf, P. (2009). Alkene Metathesis. Wipf Group, University of Pittsburgh. [Link]

- Advanced drug development and manufacturing. (n.d.). Google Patents.

-

Chemical Properties of this compound (CAS 19150-21-1). (n.d.). Cheméo. Retrieved February 1, 2026, from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved February 1, 2026, from [Link]

- LoPachin, R. M., et al. (2012). Joint Toxic Effects of the Type-2 Alkene Electrophiles. PMC.

-

Ashenhurst, J. (2014, January 21). Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. Master Organic Chemistry. [Link]

- Trost, B. M. (2016). Reactions of Alkenes. Organic Synthesis: State of the Art, 2013-2015. Oxford Academic.

- Method for producing trans-1-chloro-3,3,3-trifluoropropene. (n.d.). Google Patents.

-

Environmental properties of long-chain alcohols, Part 2: Structure-activity relationship for chronic aquatic toxicity of long-chain alcohols. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. [Link]

-

FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. (2023, January 20). [Video]. YouTube. [Link]

- Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates. (n.d.). Google Patents.

-

13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. (n.d.). Retrieved February 1, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved February 1, 2026, from [Link]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. This compound | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound (CAS 19150-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR spectrum: Alkenes [quimicaorganica.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. trans-Alkene synthesis by olefination or metathesis [organic-chemistry.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. fiveable.me [fiveable.me]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants [mdpi.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. fishersci.com [fishersci.com]

- 20. researchgate.net [researchgate.net]

- 21. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]

Spectroscopic data for trans-3-Decene

Executive Summary

This technical guide provides a definitive spectroscopic profile for trans-3-Decene (CAS: 19150-21-1), a linear internal alkene used frequently as a reference standard in chromatography and a substrate in olefin metathesis research.

Accurate characterization of this molecule hinges on distinguishing it from its geometric isomer, (Z)-3-decene. While Mass Spectrometry (MS) confirms the molecular formula and connectivity, it is often insufficient for stereochemical assignment. Therefore, this guide prioritizes Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy as the primary tools for validation.

Key Technical Insight: The most reliable differentiator is the

Molecular Specifications

| Property | Data |

| IUPAC Name | (E)-Dec-3-ene |

| CAS Number | 19150-21-1 |

| Molecular Formula | |

| Molecular Weight | 140.27 g/mol |

| Boiling Point | ~173–174 °C |

| Stereochemistry | Trans (E) configuration at C3=C4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for establishing stereochemical purity. The data below is synthesized from high-field (400 MHz) analysis in

NMR Data (400 MHz, )

| Shift ( | Integration | Multiplicity | Assignment | Mechanistic Insight |

| 5.38 – 5.45 | 2H | Multiplet (m) | C3-H, C4-H (Vinylic) | The chemical equivalence often results in a complex higher-order multiplet. However, if resolved, the trans coupling constant ( |

| 1.96 – 2.03 | 4H | Multiplet (m) | C2-H, C5-H (Allylic) | Deshielded by the magnetic anisotropy of the double bond. |

| 1.25 – 1.40 | 8H | Multiplet (m) | C6-C9 Methylene | Bulk alkyl chain protons, characteristic "methylene envelope." |

| 0.97 | 3H | Triplet ( | C1-H (Methyl) | Distinct triplet due to coupling with C2 methylene. |

| 0.89 | 3H | Multiplet/Triplet | C10-H (Methyl) | Terminal methyl of the long chain. |

NMR Data (100 MHz, )

The carbon spectrum provides the most immediate confirmation of the trans geometry.

| Shift ( | Assignment | Stereochemical Diagnostic |

| 131.8 | C4 (Vinylic) | Downfield vinylic carbon. |

| 129.4 | C3 (Vinylic) | Upfield vinylic carbon (closer to ethyl group). |

| 32.6 | C5 (Allylic) | CRITICAL: In cis-3-decene, this signal shifts upfield to |

| 31.7 | C8 | Chain methylene. |

| 29.6 | C6 | Chain methylene. |

| 28.8 | C7 | Chain methylene. |

| 25.6 | C2 (Allylic) | CRITICAL: In cis-3-decene, this shifts to |

| 22.6 | C9 | Chain methylene. |

| 14.0 | C10 | Terminal Methyl. |

| 13.9 | C1 | Ethyl group Methyl. |

Infrared (IR) Spectroscopy

IR is used primarily for rapid "fingerprinting" to confirm the presence of the trans double bond without using NMR solvents.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 2960, 2925, 2855 | C-H Stretch ( | Standard alkyl backbone. |

| 3020 - 3040 | =C-H Stretch ( | Weak intensity; indicates unsaturation. |

| 1670 | C=C Stretch | Very weak or absent in trans isomers due to high symmetry (low dipole moment change). Stronger in cis. |

| 965 - 970 | =C-H Out-of-Plane Bend | DEFINITIVE: This strong band is unique to trans-disubstituted alkenes. Cis isomers absorb at |

Mass Spectrometry (EI-MS)

Under Electron Ionization (70 eV), this compound undergoes characteristic fragmentation dominated by allylic cleavage.

-

Molecular Ion (

): m/z 140 (Visible but often weak). -

Base Peak: Typically m/z 41 (

) or m/z 55 ( -

Diagnostic Fragments:

-

m/z 111: Loss of ethyl group (

). -

m/z 69/70: McLafferty-like rearrangements and allylic scissions.

-

Fragmentation Logic Diagram

Figure 1: Electron Impact (EI) fragmentation logic for this compound.

Experimental Workflow: Isomer Verification

When synthesizing or isolating this compound (e.g., via diol deoxygenation or metathesis), you must verify that the cis isomer is not present. The following workflow ensures stereochemical purity.

Protocol: 13C NMR Purity Check

-

Sample Prep: Dissolve 20-30 mg of sample in 0.6 mL

. Filter through a cotton plug to remove particulates. -

Acquisition: Run a standard proton-decoupled

experiment (minimum 256 scans for high S/N). -

Analysis:

-

Zoom into the 20–35 ppm region.

-

Pass Criteria: Distinct peaks at 32.6 ppm and 25.6 ppm .

-

Fail Criteria: Presence of "shadow peaks" at 27.1 ppm or 20.4 ppm (indicates cis contamination).

-

Verification Logic Diagram

Figure 2: Step-by-step analytical decision matrix for stereochemical verification.

References

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry (RSC). Supplementary Information: Deoxygenation of diols to alkenes (Compound 20 characterization). Chem. Commun. [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for alkene chemical shift prediction rules).

Structural Elucidation and Stereochemical Verification of trans-3-Decene via High-Field NMR Spectroscopy

Executive Summary

Compound: trans-3-Decene (CAS: 19150-21-1)

Molecular Formula:

This technical guide outlines a robust analytical framework for the definitive structural assignment of this compound. Unlike simple functionalized molecules, internal alkenes like 3-decene possess subtle magnetic anisotropies that require precise protocol execution. We focus on utilizing scalar coupling constants (

Part 1: Strategic Sample Preparation

For aliphatic hydrocarbons, solvent selection is not merely about solubility; it is about signal resolution.

Solvent Selection: The "ASIS" Advantage

While Deuterated Chloroform (

-

Primary Solvent:

(99.8% D). Good for general screening. -

Resolution Solvent: Benzene-

(-

Mechanism:[1][2][3] Aromatic Solvent-Induced Shift (ASIS). Benzene molecules stack against the solute's

-system. This anisotropic shielding often separates the overlapping C3 and C4 olefinic protons, transforming a complex blob into resolvable multiplets where coupling constants can be measured accurately.

-

Sample Concentration

-

1H NMR: 5–10 mg in 0.6 mL solvent. (Avoid over-concentration to prevent viscosity broadening).

-

13C/2D NMR: 20–30 mg is optimal to reduce acquisition time for insensitive nuclei.

Part 2: 1H NMR Analysis (The Diagnostic Core)

The proton spectrum is the primary tool for establishing stereochemistry.

Predicted Chemical Shift Data (Representative)

Note: Values are based on high-field (400+ MHz) analysis of homologous internal alkenes.

| Proton Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Value |

| H-3, H-4 (Olefinic) | 5.35 – 5.45 | dt or dtt | 2H | 15.0 – 15.5 Hz | Defines trans geometry |

| H-2 (Allylic) | 1.95 – 2.05 | Multiplet | 2H | - | Connects to Ethyl group |

| H-5 (Allylic) | 1.90 – 2.00 | Multiplet | 2H | - | Connects to Hexyl chain |

| H-1 (Methyl) | ~0.95 | Triplet (t) | 3H | ~7.5 Hz | Defines "3-ene" position |

| H-6 to H-9 | 1.20 – 1.40 | Broad m | 8H | - | Backbone |

| H-10 (Terminal) | ~0.88 | Triplet (t) | 3H | ~7.0 Hz | Distal methyl |

The Stereochemical Proof: Coupling Constants

The most critical measurement is the vicinal coupling constant across the double bond (

-

Trans (E):

Hz. -

Cis (Z):

Hz.

Protocol for Measurement:

-

Zoom into the 5.3–5.5 ppm region.[1]

-

If the peaks are first-order (distinct): Measure the distance between the outermost legs of the doublet splitting.

-

If peaks overlap (second-order "roof effect"): Switch to

or use a higher field instrument (600 MHz+).

The Positional Proof: The Methyl Signatures

Distinguishing 3-decene from 4-decene relies on the terminal methyl groups.

-

3-Decene: Contains an Ethyl group attached to the alkene. The H-1 methyl appears as a distinct triplet at slightly lower field (~0.95 ppm) due to closer proximity to the double bond compared to the distal H-10 methyl.

-

4-Decene: Contains a Propyl group. The methyl is further away and less distinct from the distal chain methyl.

Part 3: 13C NMR & The Gamma-Gauche Effect[5]

Carbon-13 NMR provides a secondary confirmation of stereochemistry through steric compression shifts.

Key Assignments

-

Olefinic Carbons (C3, C4): 130 – 132 ppm.

-

Allylic Carbons (C2, C5): 25 – 35 ppm.

Stereochemical Logic

In cis-alkenes, the allylic carbons are sterically crowded (gamma-gauche interaction), causing an upfield shift (shielding) of 3–5 ppm compared to the trans isomer.

-

This compound Allylic C: Typically >30 ppm .

-

Cis-3-Decene Allylic C: Typically <28 ppm .

Part 4: 2D NMR Workflow (Connectivity)

To unequivocally prove the connectivity (Ethyl-CH=CH-Hexyl), we use Homonuclear Correlation Spectroscopy (COSY).

COSY Logic Flow

-

Identify the Olefinic Protons (5.4 ppm).

-

Trace cross-peaks to Allylic Protons (~2.0 ppm).

-

Critical Step: Verify that one allylic signal connects to a Methyl Triplet (proving the Ethyl group at C2/C1).

-

Verify the other allylic signal connects to a Methylene envelope (proving the Hexyl chain).

Part 5: Visualization of Analytical Logic

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process for assigning the structure.

Caption: Logical decision tree for confirming this compound stereochemistry and regiochemistry.

Diagram 2: COSY Connectivity Map

This diagram visualizes the expected spin-system correlations (Cross-peaks).

Caption: Expected COSY correlations. The H1-H2-H3 chain is the unique identifier for the 3-position.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for J-coupling values).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[4][5] Retrieved from [Link] (Source for homolog comparison and general alkene shifts).

-

Reich, H. J. (2024). NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2] Retrieved from [Link] (Authoritative source for solvent effects and alkene coupling trends).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for Pulse Sequence protocols).

-

PubChem. (2024).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link] (Chemical property verification).

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. This compound | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Syntheses of Trans-Olefins

Abstract: The stereoselective synthesis of olefins, particularly the formation of the thermodynamically more stable trans (or E) isomer, represents a cornerstone of modern organic chemistry. The ability to control double bond geometry is critical in fields ranging from total synthesis and materials science to the development of pharmaceuticals, where the specific arrangement of substituents can dictate biological activity. This in-depth guide provides a focused examination of the seminal, early-stage methodologies that first enabled chemists to predictably synthesize trans-olefins. We will explore the mechanistic underpinnings, experimental rationale, and inherent limitations of three foundational strategies: the Dissolving Metal Reduction of alkynes, the Horner-Wadsworth-Emmons reaction, and key modifications of the Wittig reaction. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the core principles that govern stereoselective olefin synthesis.

Introduction: The Challenge of Stereocontrol

The synthesis of a carbon-carbon double bond is a fundamental transformation, yet achieving stereochemical purity presents a significant challenge. Alkenes can exist as geometric isomers, designated as cis/trans or, more broadly, Z/E. The trans isomer, where the principal substituents reside on opposite sides of the double bond, is generally the thermodynamically more stable product due to reduced steric strain. However, many synthetic routes are governed by kinetic control, often leading to mixtures of isomers or favoring the cis product. The development of reactions that could reliably and selectively produce trans-olefins was a pivotal advancement, providing chemists with unprecedented control over molecular architecture.

This guide focuses on the early, yet powerful, methods that became the bedrock for these advancements. We will dissect the causality behind their stereochemical outcomes, providing not just protocols, but the scientific reasoning essential for their effective application and troubleshooting.

The Anti-Addition Pathway: Dissolving Metal Reduction of Alkynes

One of the earliest and most reliable methods for generating trans-olefins is the reduction of internal alkynes using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia.[1][2] This reaction, often referred to as the Birch reduction of alkynes, operates at a low temperature (-33 °C, the boiling point of ammonia) and proceeds via a distinct radical-anion mechanism that dictates the trans stereochemistry.[3][4][5]

Mechanistic Rationale for Trans-Selectivity

The high trans-selectivity of the dissolving metal reduction is a direct consequence of the stepwise mechanism, which allows for thermodynamic equilibration of a key intermediate.[5]

-

Electron Transfer: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to one of the π-bonds of the alkyne. This forms a highly reactive radical anion intermediate.[5][6]

-

Protonation: The radical anion is a strong base and is immediately protonated by the ammonia solvent (or an added alcohol) to yield a vinylic radical.[7]

-

Second Electron Transfer & Equilibration: A second electron is transferred to the vinylic radical, forming a vinylic anion.[3] This intermediate is the stereochemistry-determining step. The vinylic anion can, in principle, exist in both cis and trans conformations. However, the trans conformation, which places the bulky alkyl groups on opposite sides, is sterically favored and thus thermodynamically more stable. The intermediate rapidly equilibrates to this more stable trans form.

-

Final Protonation: The thermodynamically favored trans-vinylic anion is then protonated by another solvent molecule, locking in the trans-alkene geometry.[5]

The key to the reaction's success is that the vinylic anion intermediate has a sufficient lifetime to isomerize to the more stable trans configuration before the final protonation occurs.[5]

Visualization: Mechanism of Dissolving Metal Reduction

Caption: Mechanism of the Na/NH₃ reduction of an alkyne to a trans-alkene.

Typical Experimental Protocol

Reaction: Reduction of 5-Decyne to trans-5-Decene.

Materials:

-

5-Decyne

-

Anhydrous liquid ammonia (NH₃)

-

Sodium metal (Na)

-

Ammonium chloride (NH₄Cl) for quenching

-

Diethyl ether for extraction

-

Dry ice/acetone condenser

Procedure:

-

Set up a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a stopper.

-

Cool the flask to -78 °C and condense approximately 100 mL of anhydrous ammonia into the flask.

-

Once the desired volume of liquid ammonia is collected, add 5-decyne (1 equivalent) to the solvent.

-

Carefully add small, freshly cut pieces of sodium metal (2.2 equivalents) to the stirred solution. The solution will develop a characteristic deep blue color, indicating the presence of solvated electrons.[5]

-

Stir the reaction at -33 °C (refluxing ammonia) until the blue color persists for 30 minutes, indicating the consumption of the alkyne.

-

Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears. This consumes the excess sodium metal.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

To the remaining residue, add water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trans-5-decene.

-

Purify via distillation or column chromatography as needed.

The Phosphorus Advantage: Ylide-Based Olefinations

The discovery of phosphorus-based reagents revolutionized olefin synthesis. By creating a nucleophilic carbon adjacent to a phosphorus atom, these "ylides" could attack a carbonyl carbon, ultimately replacing the C=O double bond with a C=C double bond. Subtle modifications to the phosphorus reagent provide powerful control over the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) Reaction

In 1958, Leopold Horner, followed by William S. Wadsworth and William D. Emmons, developed a modification of the Wittig reaction that provides exceptional selectivity for E-alkenes.[8] The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, which is generated by deprotonating a dialkyl phosphonate ester.[8][9]

Key Features of the HWE Reaction:

-

Stabilized Carbanion: The phosphonate carbanion is stabilized by the adjacent phosphonate group (P=O), making it less basic but more nucleophilic than a typical Wittig ylide.[8]

-

High E-Selectivity: The reaction almost exclusively produces the trans-olefin, particularly with aldehydes.[10][11]

-

Practicality: The byproduct of the reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine oxide generated in the standard Wittig reaction.[9]

Mechanistic Basis for E-Selectivity in the HWE Reaction

The high E-selectivity is rooted in thermodynamic control during the formation of the key oxaphosphetane intermediate.[11]

-

Deprotonation: A base (e.g., NaH, NaOMe) removes the acidic α-proton from the phosphonate ester to form the phosphonate carbanion.[11]

-

Nucleophilic Attack: The carbanion attacks the aldehyde or ketone carbonyl group. This addition is reversible.

-

Intermediate Equilibration: The initial addition leads to diastereomeric betaine-like intermediates. Due to the reversibility of the initial addition, these intermediates can equilibrate. The anti-diastereomer, which leads to the E-alkene, is sterically less hindered and therefore thermodynamically favored over the syn-diastereomer.

-

Elimination: The favored anti-intermediate collapses via a syn-elimination pathway to form the trans-alkene and the dialkyl phosphate salt.[10]

The ability of the intermediates to equilibrate to the more stable anti configuration before elimination is the critical factor driving the high E-selectivity.[8]

Visualization: HWE Reaction Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]

- 5. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the IUPAC Nomenclature for (E)-Alkenes

Abstract

The precise and unambiguous description of molecular geometry is paramount in chemical sciences, particularly within drug discovery and development, where stereoisomerism can dictate therapeutic efficacy and toxicological profiles. This guide provides a comprehensive exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for designating the configuration of carbon-carbon double bonds, with a specific focus on the (E)-alkene configuration. We will delve into the foundational Cahn-Ingold-Prelog (CIP) priority rules, elucidate the rationale behind their hierarchical structure, and present a systematic workflow for their application. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a robust understanding of stereochemical notation for complex molecules.

The Imperative for Unambiguous Stereochemical Assignment

In the realm of organic chemistry, the spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's properties and biological interactions. Alkenes, hydrocarbons containing at least one carbon-carbon double bond, can exhibit a form of stereoisomerism known as geometric isomerism. This arises from the restricted rotation around the π-bond, which fixes the relative positions of the substituents attached to the double-bonded carbons.

Historically, the terms cis and trans were employed to describe the relative orientation of substituents. While functional for simple, disubstituted alkenes, this system becomes ambiguous and ultimately fails when applied to tri- and tetra-substituted double bonds where no clear "main chain" or identical groups can be easily compared.[1][2] To address this limitation, the IUPAC adopted the E/Z convention, a rigorous system based on the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] This framework provides a universal and unequivocal method for describing the absolute configuration of any alkene.[3][5]

The Cahn-Ingold-Prelog (CIP) Priority System: The Foundation of E/Z Nomenclature

The E/Z system is predicated on a hierarchical set of "sequence rules" developed by R.S. Cahn, C.K. Ingold, and V. Prelog.[3][5] The purpose of these rules is to assign a priority (high or low) to each of the two substituents on each carbon of the double bond. The configuration is then determined by the relative positions of the two higher-priority groups.

-

(Z) Configuration: If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[1][6]

-

(E) Configuration: If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[1][6]

The assignment of priority is the crucial step and is governed by the following sequence rules, applied in order until a decision is reached.

Sequence Rule 1: Atomic Number

The primary determinant of priority is the atomic number of the atom directly attached to the double-bond carbon. The atom with the higher atomic number receives higher priority.[3][4][7]

-

Causality: This rule establishes a clear and fundamental order based on a primary atomic property. It is the most intuitive and decisive rule, forming the bedrock of the CIP system.

Example: In 1-bromo-1-chloroethene, on the C1 carbon, Bromine (atomic number 35) has a higher priority than Chlorine (atomic number 17).

Sequence Rule 2: First Point of Difference

If the atoms directly attached to a double-bond carbon are identical (a tie), one must proceed along the substituent chains, atom by atom, until the first point of difference is encountered.[3][8] The group that contains an atom with a higher atomic number at this first point of difference is assigned the higher priority.

-

Causality: This rule provides a logical extension when Rule 1 is insufficient. It ensures that the entire substituent structure is considered in a systematic and hierarchical manner, preventing ambiguity when initial attachments are the same.

Example: Consider a carbon atom bonded to an ethyl group (-CH₂CH₃) and a methyl group (-CH₃).

-

The atoms directly attached are both carbon. This is a tie.

-

We move to the next atoms. The carbon of the ethyl group is bonded to (C, H, H). The carbon of the methyl group is bonded to (H, H, H).

-

Comparing these sets, the carbon in the ethyl group's list has a higher atomic number than the hydrogen in the methyl group's list. Therefore, the ethyl group has higher priority.

Sequence Rule 3: Handling Multiple Bonds

Atoms participating in double or triple bonds are treated as if they were bonded to an equivalent number of "phantom" single-bonded atoms.[2]

-

A C=O bond is treated as the carbon being bonded to two oxygen atoms.

-

A C≡N bond is treated as the carbon being bonded to three nitrogen atoms.

-

Causality: This rule ensures that the higher electron density and bond order of multiple bonds are appropriately reflected in the priority assignment. It creates a consistent framework for comparing saturated and unsaturated groups.

Example: Comparing a vinyl group (-CH=CH₂) and an ethyl group (-CH₂CH₃).

-

Both have a carbon atom directly attached to the double bond carbon (a tie).

-

The carbon in the vinyl group is bonded to (C, C, H) - one real carbon and one phantom carbon from the double bond.

-

The first carbon in the ethyl group is bonded to (C, H, H).

-

Comparing the lists (C, C, H) vs. (C, H, H), the second carbon in the vinyl list gives it higher priority.[1]

Sequence Rule 4: Isotopes

If all other factors are equal, an atom with a higher mass number is assigned a higher priority.

-

Causality: This is a tie-breaking rule for isotopes, which have the same atomic number. Using mass number is the logical next step to differentiate them.

Example: Deuterium (²H or D) has a higher priority than protium (¹H). A -CD₃ group would have higher priority than a -CH₃ group.

Experimental Workflow for (E)/(Z) Assignment

The following protocol provides a self-validating system for assigning the stereochemical descriptor to a given alkene.

Step 1: Isolate the Double Bond Identify the two sp² hybridized carbon atoms of the alkene.

Step 2: Analyze Each Carbon Separately For each carbon atom of the double bond, identify the two directly attached substituents.

Step 3: Assign Priorities Using CIP Rules Apply the Cahn-Ingold-Prelog sequence rules (summarized in Table 1) to assign a "high priority" (1) and a "low priority" (2) to the two substituents on each carbon.

Step 4: Determine the Relative Configuration Observe the spatial relationship between the two high-priority groups (the groups assigned priority 1) across the double bond.

-

If they are on opposite sides , the configuration is (E) .

-

If they are on the same side , the configuration is (Z) .

Step 5: Incorporate the Descriptor into the IUPAC Name The stereochemical descriptor, enclosed in parentheses, is placed at the beginning of the chemical name. If there are multiple double bonds, a locant (the position number of the double bond) precedes the descriptor.[9][10] For example, (2E,4Z)-hepta-2,4-diene.

Table 1: Summary of Cahn-Ingold-Prelog Priority Rules

| Priority Rule | Description | Example of Higher Priority Group |

| Rule 1 | Higher Atomic Number: The atom directly attached with the higher atomic number gets priority. | -Br > -Cl |

| Rule 2 | First Point of Difference: Move along chains until a difference in atomic number is found. | -CH₂CH₃ > -CH₃ |

| Rule 3 | Multiple Bonds: Treat as multiple single bonds to "phantom" atoms. | -CHO > -CH₂OH |

| Rule 4 | Isotopes: The isotope with the higher mass number gets priority. | -D > -H |

Visualization of the Assignment Process

Diagrams generated using Graphviz (DOT language) can effectively model the logical flow of the CIP priority assignment.

Diagram 1: Decision Workflow for CIP Priority Assignment

Caption: A flowchart of the CIP priority assignment process.

Diagram 2: Example of an (E)-Alkene Assignment

Caption: Assignment of priorities for an (E)-alkene.

Conclusion

The IUPAC's E/Z nomenclature system, grounded in the Cahn-Ingold-Prelog priority rules, provides an essential, robust, and unambiguous framework for the stereochemical description of alkenes. For professionals in drug development and chemical research, a mastery of this system is not merely an academic exercise but a prerequisite for accurate communication, patent application, and the rational design of molecules with specific biological functions. The logical and hierarchical nature of the CIP rules ensures that even the most complex substituted alkenes can be named with precision, thereby upholding the highest standards of scientific integrity.

References

-

Cahn–Ingold–Prelog priority rules. (n.d.). In Wikipedia. Retrieved February 11, 2026. [Link]

-

7.6: Sequence Rules - The E,Z Designation. (2024, April 3). Chemistry LibreTexts. [Link]

-

E-Z notation for geometric isomerism. (n.d.). Chemguide. [Link]

-

E- and Z-nomenclature of alkenes. (n.d.). University of Calgary. [Link]

-

6.1: Cahn-Ingold-Prelog Convention. (2022, October 17). Chemistry LibreTexts. [Link]

-

E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. (n.d.). Doc Brown's Chemistry. [Link]

-

Cahn Ingold Prelog Rules | E Z Naming of Alkenes. (n.d.). Revisionscience.com. [Link]

-

Alkene stereochemistry. (n.d.). University of Calgary. [Link]

-

Adding Stereochemical Information to IUPAC Names. (n.d.). Saskatchewan Open Educational Resources. [Link]

-

IUPAC nomenclature of chemistry. (n.d.). In Wikipedia. Retrieved February 11, 2026. [Link]

-

E, Z. (2014). In IUPAC Compendium of Chemical Terminology ('Gold Book'). IUPAC. [Link]

-

Naming Alkenes. (n.d.). Chemistry Steps. [Link]

-

P-9 The Cahn-Ingold-Prelog (CIP) priority system. (2013). In Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). IUPAC. [Link]

-

Nomenclature of Alkenes. (n.d.). Chad's Prep. [Link]

-

The Cahn-Ingold-Prelog rules. (n.d.). University of Bristol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 5. Blue Book P-9 [iupac.qmul.ac.uk]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. myheplus.com [myheplus.com]

- 9. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]

- 10. Naming Alkenes - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Theoretical Calculation of trans-3-Decene Stability

Abstract

The stability of alkenes is a fundamental concept in organic chemistry, with significant implications for reaction outcomes and molecular design in fields such as drug development. trans-3-Decene, as a disubstituted alkene, presents an interesting case study for the interplay of electronic and steric effects that govern molecular stability. This technical guide provides a comprehensive walkthrough of the theoretical methods used to calculate and understand the stability of this compound. We will delve into the quantum mechanical principles, computational protocols, and the interpretation of results, offering a robust framework for researchers and scientists.

Introduction: The Pillars of Alkene Stability

The thermodynamic stability of an alkene is primarily governed by two key factors: hyperconjugation and steric hindrance.

-

Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from an adjacent filled σ-orbital to an empty or partially filled π*-orbital. In the context of alkenes, this involves the interaction of C-H or C-C σ-bonds of the alkyl substituents with the π-system of the double bond.[1] Generally, the more alkyl substituents an alkene has, the more stable it is due to a greater number of hyperconjugative interactions.[2][3][4]

-

Steric Hindrance: This refers to the repulsive interactions that occur when bulky groups are forced into close proximity.[5] In alkenes, steric strain can arise from the spatial arrangement of substituents around the double bond. trans isomers are generally more stable than their cis counterparts because the larger substituents are positioned on opposite sides of the double bond, minimizing steric repulsion.[4][5][6][7]

For this compound, we expect the trans configuration to be inherently more stable than the corresponding cis isomer due to reduced steric strain between the ethyl and hexyl groups. However, a quantitative understanding requires rigorous computational analysis.

Theoretical Framework: Choosing the Right Computational Tools

To accurately model the stability of this compound, we employ methods rooted in quantum mechanics, specifically Density Functional Theory (DFT). DFT is a widely used computational method that can provide accurate thermochemical data for organic molecules.[8]

2.1. The Logic of Method Selection:

The choice of a specific DFT functional and basis set is critical for obtaining reliable results.

-

DFT Functional (B3LYP): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it often provides a good balance between accuracy and computational cost. It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic interactions.

-

Basis Set (6-311+G(d,p)): A basis set is a set of mathematical functions used to represent the electronic wavefunctions. The 6-311+G(d,p) basis set is a Pople-style basis set that offers a good level of flexibility for describing the electron distribution in organic molecules.[9]

-

6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.

-

+: The plus sign indicates the addition of diffuse functions, which are important for describing anions and weakly bound electrons.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for a more accurate description of the shape of atomic orbitals in a molecular environment.

-

This combination of B3LYP/6-311+G(d,p) has been shown to be effective for calculating geometries and thermochemical properties of various organic compounds.[10][11]

The Computational Workflow: A Step-by-Step Protocol

The theoretical determination of this compound's stability involves a multi-step computational process. This protocol ensures that we are analyzing a true energy minimum on the potential energy surface and that the calculated thermochemical properties are valid.

Caption: A schematic of the computational workflow for determining the stability of this compound.

3.1. Step 1: Building the Initial Molecular Structure

The first step is to generate an initial three-dimensional structure of this compound. This can be done using any molecular building software. It is important to ensure the correct stereochemistry (trans or E configuration) around the double bond.

3.2. Step 2: Geometry Optimization

The initial structure is not necessarily at its lowest energy conformation. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.

-

Protocol:

-

Load the initial structure of this compound into a computational chemistry software package like Gaussian.[12]

-

Specify the B3LYP functional and the 6-311+G(d,p) basis set.

-

Perform a geometry optimization calculation. The software will iteratively adjust the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

-

The calculation is complete when the forces on all atoms and the change in energy between successive steps are below a predefined threshold.

-

3.3. Step 3: Frequency Analysis

Once the geometry is optimized, a frequency analysis must be performed. This calculation serves two crucial purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable conformation.

-

Calculation of Thermochemical Properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as the thermal contributions to the enthalpy and entropy.[13]

-

Protocol:

-

Using the optimized geometry from the previous step.

-

Perform a frequency calculation using the same level of theory (B3LYP/6-311+G(d,p)).

-

Examine the output to confirm that all calculated vibrational frequencies are real.

-

The output will also provide the key thermochemical data.[14]

-

Interpreting the Results: Quantifying Stability

The output of the frequency calculation provides a wealth of quantitative data that can be used to assess the stability of this compound.

Table 1: Key Calculated Thermochemical Data for this compound

| Property | Symbol | Description |

| Electronic Energy | E(SCF) | The total electronic energy of the molecule at 0 Kelvin. |

| Zero-Point Energy | ZPE | The vibrational energy of the molecule at 0 Kelvin. |

| Enthalpy | H | The sum of the internal energy and the product of pressure and volume.[15] |

| Gibbs Free Energy | G | A measure of the maximum reversible work that may be performed by a system.[15][16] |

| Entropy | S | A measure of the disorder or randomness of a system. |

The most direct measure of thermodynamic stability is the Gibbs Free Energy (G) . A lower Gibbs free energy corresponds to a more stable molecule under conditions of constant temperature and pressure.[16][17] The Gibbs free energy is calculated using the following equation:

G = H - TS

Where H is the enthalpy, T is the temperature, and S is the entropy.[15][18]

To make a comparative stability assessment, one would perform the same set of calculations on an isomer, such as cis-3-Decene. The difference in their Gibbs free energies (ΔG) would provide a quantitative measure of their relative stabilities. A negative ΔG for the isomerization of cis to trans would indicate that the trans isomer is more stable.

Conclusion: A Powerful Predictive Tool

The theoretical calculation of alkene stability, as demonstrated for this compound, is a powerful tool for modern chemical research. By leveraging the principles of quantum mechanics and robust computational protocols, we can gain deep insights into the factors that govern molecular stability. This knowledge is invaluable for predicting reaction outcomes, designing novel molecules with desired properties, and accelerating the drug development process. The methodology outlined in this guide provides a self-validating framework for obtaining accurate and reliable thermochemical data, empowering researchers to make informed decisions in their scientific endeavors.

References

-

Alkene Stability. (2020, April 30). Master Organic Chemistry. [Link]

-

Alkene stability. (n.d.). Khan Academy. [Link]

-

Alkene stability (video) | Hyperconjugation. (n.d.). Khan Academy. [Link]

-

Alkenes: Structure and Stability. (n.d.). Chemistry Steps. [Link]

-

Basis set (chemistry). (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Basis set and methods for organic molecules. (2024, January 19). ResearchGate. [Link]

-

Computational Vibrational Spectroscopy. (2022, April 14). arXiv.org. [Link]

-

Density functional theory study of addition reactions of carbon-centered radicals to alkenes. (2011). The Journal of Physical Chemistry A, 115(1), 52–62. [Link]

-

E and Z Alkenes: Priority Rules, Stability, and Examples. (2022, August 17). PSIBERG. [Link]

-

Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Gaussian, Inc. [Link]

-

Gibbs (Free) Energy. (2023, January 29). Chemistry LibreTexts. [Link]

-

Gibbs free energy. (n.d.). Chemguide. [Link]

-

Gibbs free energy. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Gibbs free energy and spontaneity. (n.d.). Khan Academy. [Link]

-

Hyperconjugation vs. steric hindrance: which is stronger? (2016, January 1). Chemistry Stack Exchange. [Link]

-

Stability of Alkenes. (2024, April 3). Chemistry LibreTexts. [Link]

-

Stability of Alkenes. (n.d.). Fiveable. [Link]

-

Thermochemistry in Gaussian. (2000, April 19). Gaussian, Inc. [Link]

-

Vibrational Analysis. (n.d.). Q-Chem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. fiveable.me [fiveable.me]

- 7. psiberg.com [psiberg.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Density functional theory study of addition reactions of carbon-centered radicals to alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gaussian.com [gaussian.com]

- 13. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 14. gaussian.com [gaussian.com]

- 15. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Khan Academy [khanacademy.org]

- 18. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Stereoselective synthesis of trans-3-Decene

High-Purity Stereoselective Synthesis of (E)-3-Decene via Dissolving Metal Reduction

Introduction & Strategic Rationale

The stereoselective synthesis of 1,2-disubstituted alkenes is a cornerstone of organic synthesis, particularly in the production of pheromones, lipid standards, and fine chemical intermediates. While cis-alkenes are readily accessible via Lindlar hydrogenation, the thermodynamic stability of trans-alkenes requires specific kinetic or thermodynamic control strategies.

This Application Note details the protocol for synthesizing (E)-3-Decene from 3-Decyne using a Dissolving Metal Reduction (Sodium/Liquid Ammonia) .

Why this Method?

Compared to alternative routes, the dissolving metal reduction offers superior stereocontrol for isolated internal alkynes.

| Method | Selectivity (E:Z) | Pros | Cons |

| Dissolving Metal (Na/NH | > 98:2 | Extremely high trans selectivity; inexpensive reagents. | Requires cryogenic handling; safety concerns with Na/NH |

| Julia-Kocienski Olefination | ~ 90:10 to 95:5 | Convergent synthesis; avoids alkyne precursors. | Multi-step precursor synthesis; atom uneconomical. |

| Metathesis (Grubbs II) | Variable | Good for functionalized chains. | Often yields thermodynamic mixtures (E/Z ~ 3:1 to 5:1) without specific catalysts.[1] |

Conclusion: For a simple unfunctionalized chain like 3-decene, the Na/NH

Mechanistic Insight

The high trans-selectivity is not accidental; it is driven by the specific electronic geometry of the radical intermediate.

Mechanism Description:

-

Electron Transfer 1: Sodium donates an electron to the alkyne

-system, generating a radical anion. -

Protonation 1: The radical anion is protonated by the alcohol co-solvent (t-BuOH). This forms a vinyl radical.

-

Isomerization: The vinyl radical rapidly inverts. The trans-configuration is thermodynamically favored to minimize steric repulsion between the ethyl and hexyl chains.

-

Electron Transfer 2: A second electron reduces the vinyl radical to a vinyl anion (with trans geometry retained).

-

Protonation 2: Final protonation yields the trans-alkene.

Figure 1: Mechanistic pathway of alkyne reduction via dissolving metal, highlighting the stereochemical locking step.

Experimental Protocol

Safety Critical Warning:

-

Ammonia (l): Corrosive, toxic gas upon evaporation. Must use a high-efficiency fume hood.

-

Sodium Metal: Reacts violently with water/moisture. Handle under inert atmosphere where possible.

-

Cryogenics: Reaction occurs at -33°C to -78°C. Risk of cold burns.

Materials

-

Substrate: 3-Decyne (10 mmol, 1.38 g)

-

Solvent: Anhydrous Ammonia (approx. 100 mL), THF (10 mL, optional co-solvent for solubility)

-

Reagent: Sodium metal (25 mmol, 0.575 g, 2.5 eq), cut into small cubes and rinsed with hexanes.

-

Proton Source: tert-Butanol (22 mmol, 2.0 eq). Note: t-BuOH is preferred over EtOH as it is less acidic, preventing the "proton quench" of the dissolved electrons before they react with the alkyne.

-

Quench: Solid Ammonium Chloride (NH

Cl).

Step-by-Step Methodology

-

Condensation:

-

Equip a 250 mL 3-neck round-bottom flask with a dry-ice/acetone condenser and a nitrogen inlet.

-

Cool the flask in a dry-ice/acetone bath (-78°C).

-

Condense anhydrous ammonia gas into the flask until approx. 100 mL of liquid is collected.

-

-

Solvation:

-

Dissolve 3-Decyne (1.38 g) and tert-Butanol (1.63 g) in 10 mL anhydrous THF.

-

Add this solution dropwise to the stirring liquid ammonia.

-

-

Reduction (The "Blue" Phase):

-

Add small pieces of Sodium metal one by one.

-

Observation: The solution will turn a deep, persistent bronze-blue color. This indicates the presence of solvated electrons.[2]

-

Stir for 2 hours at reflux temperature of ammonia (-33°C) (maintain bath at roughly -40°C).

-

Tip: If the blue color fades to white/grey before 2 hours, add small additional quantities of Na until the color persists.

-

-

Quenching:

-

Add solid solid NH

Cl (approx. 5 g) cautiously. The blue color will disappear immediately. -

Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen (into a scrubber/hood).

-

-

Workup:

-

Add water (50 mL) and Pentane (50 mL) to the residue.

-

Separate layers. Extract aqueous layer 2x with Pentane.

-

Wash combined organics with Brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Flash column chromatography (100% Hexanes) or simple distillation (b.p. ~170°C, check pressure).

-

Figure 2: Operational workflow for the batch synthesis of (E)-3-Decene.

Quality Control & Validation

To confirm the success of the synthesis, you must verify the stereochemistry. Standard NMR and IR techniques are sufficient.

Analytical Specifications

| Technique | Parameter | (E)-3-Decene (Target) | (Z)-3-Decene (Impurity) |

| Vinyl Coupling ( | 15.0 - 15.5 Hz | 10.0 - 11.0 Hz | |

| IR Spectroscopy | C-H Bending | 960 - 970 cm | ~700 cm |

| Allylic Carbon Shift | ~35 ppm (Upfield shift due to reduced steric compression) | ~29 ppm (Downfield due to |

Protocol Validation Check:

Run a

-

If you see a large doublet of triplets (dt) with

Hz, you have the Trans isomer. -

If you see

Hz, the reduction failed or you used a catalyst (like Lindlar) by mistake.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Blue color never appears | System too wet; Na consumed by water. | Ensure glassware is flame-dried; use anhydrous ammonia. Add more Na. |

| Low Yield / Polymerization | Reaction temperature too high or lack of proton source. | Ensure t-BuOH is present before adding Na. Keep temp at -33°C. |

| Recovery of Starting Material | Insufficient reaction time or Na. | Extend reaction time. Ensure "Blue" color persists for at least 1 hour. |

| Formation of Cis-isomer | Contamination or wrong method. | This method rarely produces cis. Check starting material purity. |

References

-

Birch, A. J. (1944). "Reduction by dissolving metals. Part I." Journal of the Chemical Society, 430-436.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for alkyne reduction).

-

Hook, J. M., & Mander, L. N. (1986). "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3(1), 35-85.

-

National Institute of Standards and Technology (NIST). "3-Decene Spectra Data." NIST Chemistry WebBook.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for trans-selectivity).

Sources

Metathesis routes to trans-3-Decene

Application Note: Thermodynamic Synthesis of trans-3-Decene via Ruthenium-Catalyzed Cross-Metathesis

Executive Summary

This guide details the synthesis of this compound, a vital internal alkene intermediate used in pheromone synthesis, flavor/fragrance chemistry, and surfactant development. Unlike traditional Wittig olefination, which generates stoichiometric phosphine oxide waste, Olefin Metathesis offers an atom-economical route using catalytic Ruthenium alkylidenes.

This protocol utilizes Cross-Metathesis (CM) between 1-octene and 1-butene. By leveraging the thermodynamic preference of Second-Generation Grubbs catalysts (G-II) for trans-isomers and driving the equilibrium via ethylene removal, researchers can achieve high conversion and favorable E-selectivity.

Scientific Foundation & Strategic Logic

The Chemical Strategy: Cross-Metathesis (CM)

The synthesis relies on the intermolecular exchange of alkylidene fragments between two terminal olefins.[1]

Thermodynamic Drivers:

-

Entropic Drive: The release of volatile ethylene gas (

) prevents the reverse reaction (Le Chatelier’s principle), driving conversion to completion. -

Enthalpic Control (Stereoselectivity): While kinetic products may initially form, Second-Generation Ruthenium catalysts (e.g., Grubbs II) are active enough to facilitate secondary metathesis (isomerization). This allows the system to reach a thermodynamic equilibrium, which heavily favors the trans (

) isomer due to lower steric repulsion between the ethyl and hexyl chains compared to the cis (

Catalyst Selection

-

Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II) .

-

Rationale: Unlike 1st generation catalysts, the N-Heterocyclic Carbene (NHC) ligand in G-II provides the thermal stability and activity required to isomerize the initial kinetic

mixture toward the thermodynamic -

Alternative: For strictly kinetic E-selectivity (avoiding equilibrium), specialized dithiolate-based Ru catalysts exist, but G-II is the industry standard for robustness and cost-efficiency.

Reaction Network Visualization

The following diagram illustrates the complex equilibrium network. Note that while we target the Cross-Metathesis (CM) product, Homodimerization is an unavoidable competitor that must be managed via stoichiometry and purification.

Figure 1: The competitive metathesis network. Ethylene removal drives all paths forward; fractional distillation separates C6, C10, and C14 products.

Experimental Protocol: High-Pressure Tube Method

Objective: Synthesize 10g of this compound. Safety Warning: 1-Butene is a flammable gas (bp -6°C). This reaction involves pressurized vessels.[2] Perform all operations behind a blast shield in a fume hood.

Materials & Equipment

| Component | Specification | Role |

| 1-Octene | >98% Purity, filtered through basic alumina | Substrate A (C8) |

| 1-Butene | Gas cylinder or condensed liquid | Substrate B (C4) |

| Grubbs II | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Catalyst |

| Dichloromethane (DCM) | Anhydrous, degassed | Solvent |

| Ethyl Vinyl Ether | Reagent Grade | Quenching Agent |

| Vessel | Heavy-wall pressure tube (Ace Glass) with Teflon screw cap | Reactor |

Step-by-Step Procedure

Step 1: Catalyst Preparation (Glovebox or Schlenk Line)

-

In a glovebox or under Argon flow, weigh Grubbs II catalyst (0.5 mol% relative to 1-octene) .

-

Calculation: For 10g theoretical yield (~71 mmol), use ~300 mg of catalyst.

-

-

Dissolve the catalyst in minimal anhydrous DCM (approx. 5 mL).

Step 2: Reactant Loading (The "Cold Trap" Technique)

-

Cool the pressure tube in a dry ice/acetone bath (-78°C).

-

Add 1-Octene (1.0 equiv, 71 mmol, ~11.2 mL) to the tube.

-

Condense 1-Butene (excess, 3.0 equiv, ~213 mmol) into the tube.

-

Why Excess? Excess 1-butene pushes the equilibrium toward the cross-product (3-decene) and suppresses 1-octene homodimerization (7-tetradecene).

-

-

Add additional DCM to reach a concentration of ~0.5 M (total volume ~140 mL).

-

Add the catalyst solution via syringe.[2]

Step 3: Reaction & Thermodynamic Equilibration

-

Seal the pressure tube tightly.

-

Allow the tube to warm to room temperature behind a blast shield.

-

Transfer to a heated oil bath at 40°C .

-

Stir for 12–24 hours .

-

Insight: The extended time at 40°C ensures the catalyst converts kinetic Z-isomers into the thermodynamic E-isomer.

-

Step 4: Quenching & Venting

-

Cool the vessel to 0°C.

-

Carefully vent the excess 1-butene and ethylene into a fume hood exhaust.

-

Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes.

Purification & Isolation

The reaction mixture contains three primary olefinic components with distinct boiling points. Fractional distillation is the gold standard for separation.

| Component | Species | Boiling Point (approx.)[2][3][8][9] | Separation Strategy |

| 3-Hexene | Butene Dimer | 63°C | Fore-cut (discard/recycle) |

| DCM | Solvent | 40°C | Rotary Evaporation |

| 3-Decene | Target | 173°C | Main Fraction |

| 7-Tetradecene | Octene Dimer | 250°C | Pot Residue |

Protocol:

-

Concentrate the crude mixture via rotary evaporation to remove DCM.

-

Perform vacuum distillation (suggested 10-20 mmHg) to lower thermal stress.

-

Collect the fraction corresponding to 3-decene (approx. 60-65°C at 15 mmHg).

Analytical Validation

6.1 GC-MS Analysis

-

Retention Time: 3-Decene will elute between C8 and C12 standards.

-

Mass Spec: Look for Molecular Ion (

) at m/z 140. -

Fragmentation: Characteristic allylic cleavage.

6.2 1H-NMR Spectroscopy (Determination of E/Z Ratio)

-

Solvent: CDCl3.[2]

-

Diagnostic Signals:

-

Olefinic Protons:

5.3–5.5 ppm. -

Coupling Constants (

):-

trans (

): Large coupling constant, -

cis (

): Smaller coupling constant,

-

-

Allylic Protons: The chemical shift of the allylic carbons (via 13C NMR) is often more distinct. Z-allylic carbons appear upfield (~27 ppm) compared to E-allylic carbons (~32 ppm) due to the

-gauche effect.

-

Workflow Diagram

Figure 2: Operational workflow for the high-pressure synthesis of this compound.

Troubleshooting & Optimization